molecular formula C10H11FO4 B14759277 2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid

2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid

Cat. No.: B14759277
M. Wt: 214.19 g/mol
InChI Key: ZQBLBKXITFEYGF-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a methyl group attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile, which undergoes nucleophilic aromatic substitution to introduce the methoxymethoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The final step involves hydrolysis to convert the nitrile group to a carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Fluoro-4-(methoxymethoxy)-5-carboxybenzoic acid.

    Reduction: 2-Fluoro-4-(methoxymethoxy)-5-methylbenzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, while the methoxymethoxy group can influence its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the methoxymethoxy group.

    4-Methoxybenzoic acid: Lacks both the fluorine and methoxymethoxy groups.

    2-Fluoro-5-methylbenzoic acid: Lacks the methoxymethoxy group.

Uniqueness

2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid is unique due to the combination of its substituents. The presence of both the fluorine atom and the methoxymethoxy group can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

2-fluoro-4-(methoxymethoxy)-5-methylbenzoic acid

InChI

InChI=1S/C10H11FO4/c1-6-3-7(10(12)13)8(11)4-9(6)15-5-14-2/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

ZQBLBKXITFEYGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OCOC)F)C(=O)O

Origin of Product

United States

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